4-(3,4-Dimethoxyphenethyl)aniline
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Overview
Description
4-(3,4-Dimethoxyphenethyl)aniline is an organic compound belonging to the class of anilines It is characterized by the presence of a phenethyl group substituted with two methoxy groups at the 3 and 4 positions, and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenethyl)aniline typically involves the reaction of 3,4-dimethoxyphenethylamine with aniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction. The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenethyl)aniline undergoes various types of chemical reactions including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted anilines depending on the reagent used.
Scientific Research Applications
4-(3,4-Dimethoxyphenethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenethyl)aniline involves its interaction with various molecular targets. It can act as a substrate for enzymes such as monoamine oxidase, leading to the formation of reactive intermediates. These intermediates can then interact with cellular components, leading to various biological effects. The pathways involved include oxidative deamination and subsequent reactions with cellular nucleophiles .
Comparison with Similar Compounds
4-(3,4-Dimethoxyphenethyl)aniline can be compared with other similar compounds such as:
3,4-Dimethoxyphenethylamine: Similar structure but lacks the aniline group.
Mescaline (3,4,5-Trimethoxyphenethylamine): Contains an additional methoxy group at the 5 position.
Dopamine (3,4-Dihydroxyphenethylamine): Hydroxy groups instead of methoxy groups at the 3 and 4 positions.
These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C16H19NO2 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)ethyl]aniline |
InChI |
InChI=1S/C16H19NO2/c1-18-15-10-7-13(11-16(15)19-2)4-3-12-5-8-14(17)9-6-12/h5-11H,3-4,17H2,1-2H3 |
InChI Key |
MEJNYOQOZUXCOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=CC=C(C=C2)N)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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